Neochamaejasmin B
Overview
Description
Neochamaejasmin B is a naturally occurring biflavonoid compound isolated from the roots of Stellera chamaejasme L., a plant widely distributed in Mongolia, Tibet, and northern parts of China. This compound is known for its diverse biological activities, including antiviral, antitumor, and antibacterial properties .
Mechanism of Action
Target of Action
NCB primarily targets P-glycoprotein (P-gp, ABCB1, MDR1) and Caspase-10 . P-gp is a protein that pumps foreign substances out of cells and plays a crucial role in multidrug resistance in cancer treatment . Caspase-10 is an initiator caspase, meaning it responds to cell death signals by cleaving and activating other caspases, leading to apoptosis .
Mode of Action
NCB interacts with its targets in a few key ways. It inhibits the P-gp-mediated efflux in a concentration-dependent manner, which can enhance the cellular uptake of certain drugs . In terms of apoptosis, NCB increases the activity of caspase-3 and caspase-10, leading to programmed cell death .
Biochemical Pathways
The primary biochemical pathway affected by NCB is the apoptotic pathway . NCB induces apoptosis in a caspase-10-dependent manner . It also causes a decline in the mitochondrial membrane potential (MMP) and increases the levels of Bax, a pro-apoptotic protein . There is no statistical difference in bcl-2 levels at different ncb doses .
Pharmacokinetics
This suggests that NCB may have good bioavailability, as P-gp is known to limit the absorption of many drugs .
Result of Action
The primary result of NCB’s action is the induction of apoptosis, or programmed cell death . This is characterized by a series of events including changes in cell morphology, DNA fragmentation, and ultimately, cell death . This makes NCB a potential candidate for the development of new insecticides .
Biochemical Analysis
Biochemical Properties
Neochamaejasmin B interacts with various biomolecules in biochemical reactions. It has been found to inhibit P-glycoprotein (P-gp), a protein that pumps foreign substances out of cells . This inhibition occurs in a concentration-dependent manner . The compound has a higher affinity to P-gp than to Lig1, another compound .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It inhibits cell growth and is cytotoxic to AW1 cells, which are neuronal cells of Helicoverpa zea, in a dose-dependent manner . It also influences cell function by inducing apoptosis in these cells through a caspase-10-dependent mechanism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It induces apoptosis in cells by increasing the activity of caspase-3 and caspase-10 . It also causes a decline in the mitochondrial membrane potential (MMP) and increases the levels of Bax, a pro-apoptotic protein .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound shows changes in its effects. It inhibits the P-gp-mediated efflux in a concentration-dependent manner
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. While specific dosage effects have not been extensively studied, it has been found that this compound is cytotoxic to AW1 cells in a dose-dependent manner .
Transport and Distribution
This compound is known to inhibit P-glycoprotein (P-gp), a protein that pumps foreign substances out of cells This suggests that it may interact with transporters or binding proteins within cells and tissues
Preparation Methods
Synthetic Routes and Reaction Conditions: Neochamaejasmin B can be synthesized through various chemical reactions involving flavonoid precursors. The synthetic route typically involves the coupling of two flavonoid units through a C-3/C-3" linkage. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the correct formation of the biflavonoid structure .
Industrial Production Methods: Industrial production of this compound involves the extraction and purification from the dried roots of Stellera chamaejasme L. The process includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound. The yield and purity of this compound can be optimized through careful control of extraction parameters and purification methods .
Chemical Reactions Analysis
Types of Reactions: Neochamaejasmin B undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the this compound structure, potentially modifying its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents, including halogens and alkylating agents, can be used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives .
Scientific Research Applications
Neochamaejasmin B has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study biflavonoid synthesis and reactivity.
Biology: this compound is investigated for its effects on cellular processes, including apoptosis and cell cycle regulation.
Medicine: The compound shows potential as an anticancer agent, with studies demonstrating its ability to induce apoptosis in various cancer cell lines.
Industry: this compound is explored for its potential use in developing new pharmaceuticals and natural product-based therapies
Comparison with Similar Compounds
Neochamaejasmin A: Another biflavonoid isolated from Stellera chamaejasme L., with similar biological activities.
Chamaejasmenin B: A related biflavonoid with potent anticancer properties.
Isochamaejasmenin B: A structurally similar compound with comparable biological effects
Uniqueness of Neochamaejasmin B: this compound is unique due to its specific C-3/C-3" biflavonoid structure and its ability to inhibit P-glycoprotein, making it a promising candidate for overcoming multidrug resistance in cancer therapy .
Properties
IUPAC Name |
(2S,3S)-3-[(2R,3S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22O10/c31-15-5-1-13(2-6-15)29-25(27(37)23-19(35)9-17(33)11-21(23)39-29)26-28(38)24-20(36)10-18(34)12-22(24)40-30(26)14-3-7-16(32)8-4-14/h1-12,25-26,29-36H/t25-,26-,29-,30+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQBLQALVMHBKH-JQYHKRKISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H]2[C@@H](C(=O)C3=C(C=C(C=C3O2)O)O)[C@H]4[C@H](OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201316323 | |
Record name | Neochamaejasmin B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201316323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
542.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90411-12-4 | |
Record name | Neochamaejasmin B | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90411-12-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Neochamaejasmin B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201316323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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